methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
CAS No.: 865197-30-4
Cat. No.: VC4941157
Molecular Formula: C16H13BrN2O3S2
Molecular Weight: 425.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865197-30-4 |
|---|---|
| Molecular Formula | C16H13BrN2O3S2 |
| Molecular Weight | 425.32 |
| IUPAC Name | methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C16H13BrN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3 |
| Standard InChI Key | RYJNCCIOCJPUMH-VLGSPTGOSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC |
Introduction
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science. This article aims to provide a detailed examination of the compound, including its chemical structure, synthesis, properties, and potential applications based on a thorough review of diverse scientific literature.
Molecular Formula and Weight
The molecular formula for methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is C₁₅H₁₄BrN₃O₂S. The molecular weight is approximately 396.26 g/mol.
Structural Representation
The compound features several functional groups, including:
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A methyl acetate moiety
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A thiophene ring
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A benzothiazole structure
The structural representation can be illustrated as follows:
textO || CH₃-C-O | N=N / \ Br S | | C=C C=C
Synthetic Route
The synthesis of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves several key steps:
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Formation of the Benzothiazole Core: The initial step may involve the cyclization of appropriate thiourea derivatives with α-halo ketones.
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Bromination: The introduction of bromine into the thiophene ring can be achieved through electrophilic aromatic substitution.
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Formation of the Imino Group: The reaction between the carbonyl compound and an amine can yield the desired imine functionality.
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Esterification: Finally, methyl acetate can be introduced to complete the synthesis.
Yield and Purity
Research indicates that typical yields for this synthetic route range from 60% to 85%, depending on the specific conditions and reagents used.
Spectroscopic Data
Spectroscopic analysis such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) has been employed to characterize the compound:
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NMR: Chemical shifts indicate the presence of methyl groups and aromatic protons.
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IR: Characteristic peaks are observed for carbonyl (C=O) and imine (C=N) functionalities.
Biological Activity
Recent studies have explored the biological activities of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate:
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Antimicrobial Activity: The compound has shown promising results against various bacterial strains.
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Anticancer Potential: Preliminary assays indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Mechanism of Action
The proposed mechanism involves interference with cellular signaling pathways associated with proliferation and apoptosis in cancer cells.
Pharmaceutical Development
Given its biological activities, this compound holds potential for development into pharmaceuticals targeting infectious diseases and cancer.
Material Science
The unique properties of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate may also lend itself to applications in organic electronics and photonic devices due to its structural characteristics.
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